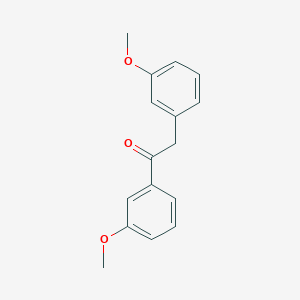
1,2-Bis(3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is a derivative of ethanone, where two 3-methoxyphenyl groups are attached to the ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at the 4-position.
1,2-Bis(2-methoxyphenyl)ethanone: Methoxy groups at the 2-position.
3-Methoxyacetophenone: A simpler structure with only one methoxyphenyl group.
Uniqueness
1,2-Bis(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6266-57-5 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1,2-bis(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2/h3-9,11H,10H2,1-2H3 |
Clé InChI |
FBXWRCMGXUGQIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


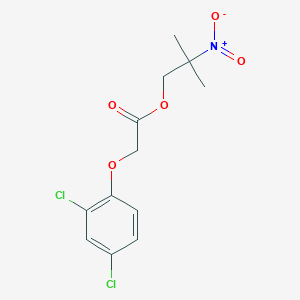

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
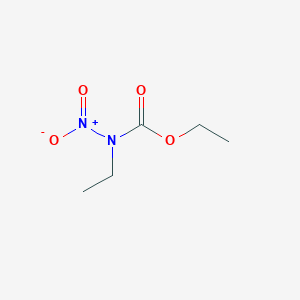
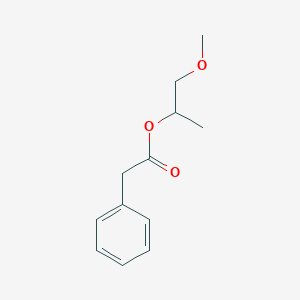
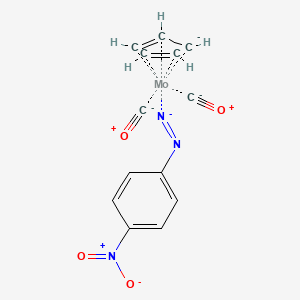
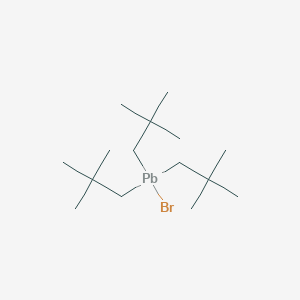
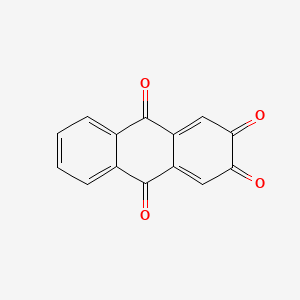

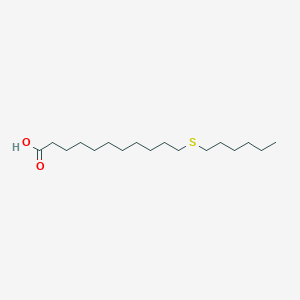
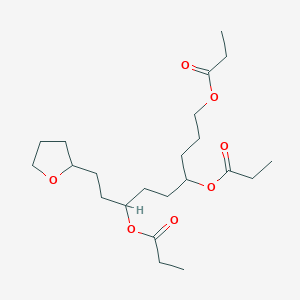

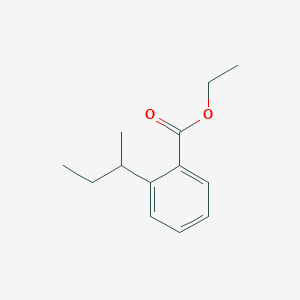
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
